molecular formula C21H18N8O3 B2886271 N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)quinoxaline-2-carboxamide CAS No. 1396806-56-6

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)quinoxaline-2-carboxamide

Cat. No.: B2886271
CAS No.: 1396806-56-6
M. Wt: 430.428
InChI Key: RPMZACMHTMMLEM-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .


Synthesis Analysis

Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . In a specific example, the organic layer was washed with equal volume (40 mL) of dilute HCl (5%), then two times with distilled water (2 × 40 mL) and brine (1 × 20 mL). The organic layer was dried over anhydrous MgSO4, adsorbed to silica, and purified with flash chromatography using gradient elution 0 to 100% EtOAc in Hex .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline derivatives have been studied for their action as antibiotics, antifungals, antiparasitics, antituberculous, and anticancer agents . Their modes of action include the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and bioreductive agents .


Physical and Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .

Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Quinoxaline derivatives, including those fused with tetrazoles and oxadiazoles, have shown a wide array of pharmacological activities, particularly in anti-inflammatory, analgesic, and anticonvulsant activities. Their structural significance as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides makes them crucial in drug design. The study by Kethireddy et al. (2017) synthesized new compounds containing the quinoxaline ring, emphasizing their importance in both medicinal and heterocyclic chemistry due to their significant antibacterial activity Kethireddy et al., 2017.

Cancer Research

Quinoxaline derivatives have been explored for their potential in cancer chemoprevention and therapy. Galal et al. (2011) investigated the anti-tumor activity of synthesized quinoxalines, revealing that some compounds exhibited strong inhibitory effects on the activation of Epstein-Barr virus early antigen (EBV-EA) without demonstrating cytotoxicity. This suggests that certain quinoxaline derivatives could serve as potent cancer chemopreventive agents Galal et al., 2011.

Antitumor Evaluation

Alvarez-Ibarra et al. (1997) conducted a study on thiazolo[5,4-b]quinoline derivatives, showing their in vitro cytotoxicity against several cell lines. The study highlighted the relevance of certain structural features for antitumor activities, indicating the potential use of quinoxaline derivatives in developing new antitumor drugs Alvarez-Ibarra et al., 1997.

Material Science and Polymer Research

Quinoxaline derivatives have also found applications in material science, particularly in the synthesis of novel polymers. Patil et al. (2011) synthesized new polyamides containing a quinoxaline moiety, showcasing their excellent thermal stability and solubility in polar aprotic solvents. These characteristics make quinoxaline-based polymers promising materials for various applications, including high-performance plastics and fibers Patil et al., 2011.

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on the specific derivative and its targets. For example, one compound showed the best inhibition activity with the MIC value of 0.12 µg/mL in S. pneumonia (bacterial strain) and 0.24 µg/mL in Aspergillus fumigatus (fungal strain) .

Future Directions

The critical role of quinoxaline on the various heterocyclic moieties has been given more attention in recent research . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Properties

IUPAC Name

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N8O3/c30-19(23-13-5-6-13)12-28-21(32)29(27-26-28)15-9-7-14(8-10-15)24-20(31)18-11-22-16-3-1-2-4-17(16)25-18/h1-4,7-11,13H,5-6,12H2,(H,23,30)(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMZACMHTMMLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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